4-Fluorophenyl acrylate
Description
Overview of Fluorinated Acrylate (B77674) Monomers in Contemporary Chemical Science
Fluorinated acrylate monomers represent a specialized class of building blocks in polymer chemistry, distinguished by the presence of one or more fluorine atoms. youtube.com This unique structural feature imparts a range of desirable characteristics to the resulting polymers. The strong carbon-fluorine bond contributes to high chemical resistance against solvents, acids, and bases, as well as enhanced thermal stability and resistance to environmental degradation. youtube.com
A key attribute of fluorinated polymers is their low surface energy, which translates to hydrophobic and oleophobic properties. youtube.compolysciences.com This makes them highly effective for creating water and oil-repellent surfaces. youtube.com Consequently, these materials are integral to the formulation of advanced coatings, particularly for protective applications where durability and resistance to weathering are paramount. youtube.compaint.org In materials science, fluorinated acrylic polymers are also investigated for their optical properties, such as low refractive indices, and their potential in various applications including textiles, automotive finishes, and electronic device coatings. youtube.compolysciences.com The synthesis of these polymers is often achieved through free-radical polymerization of the corresponding fluorinated acrylate or methacrylate (B99206) monomers. youtube.com
Significance of 4-Fluorophenyl Acrylate as a Key Monomer and Building Block in Advanced Chemistry
This compound serves as a crucial monomer and intermediate in the synthesis of more complex molecules and specialized polymers. evitachem.comsyn-c.com Its structure, which combines an acrylate group with a 4-fluorophenyl ring, allows it to be a versatile building block in organic synthesis and materials science. evitachem.comsmolecule.com The acrylate moiety is susceptible to polymerization, enabling the creation of polymers with specific functionalities. smolecule.comresearchgate.net
The presence of the 4-fluorophenyl group is significant for several reasons. The fluorine atom can enhance the metabolic stability and binding affinity of molecules, a property often explored in medicinal chemistry. In the context of materials science, the fluorinated phenyl ring can influence the electronic properties, thermal stability, and chemical resistance of the resulting polymers. youtube.comsmolecule.com Research has shown that polymers derived from fluorinated acrylates can exhibit unique optical and dielectric properties. d-nb.inforesearchgate.net For instance, the synthesis of poly((E)-2-((acryloyloxy)imino)-N-(4-fluorophenyl) acetamide) and its copolymer with polystyrene sulfonate has been explored for potential applications in tandem polymer solar cells due to their wide bandgap energies. d-nb.inforesearchgate.net
Scope of Academic Inquiry into this compound Systems and Derived Materials
Academic research into this compound and its derivatives is multifaceted, spanning several key areas:
Synthesis and Polymerization: A primary focus of research is the synthesis of this compound itself and its subsequent polymerization. smolecule.comd-nb.info Studies often involve free-radical polymerization to create homopolymers or copolymers. youtube.comd-nb.info For example, a new fluoro oxime ester, (E)-2-((acryloyloxy)imino)-N-(4-fluorophenyl) acetamide (B32628) (AIFPA), was synthesized and then polymerized via free-radical polymerization. d-nb.info
Material Properties: A significant portion of academic inquiry is dedicated to characterizing the properties of polymers derived from this compound. This includes investigating their thermal stability, chemical resistance, optical properties (like refractive index and bandgap energy), and dielectric properties. youtube.comsmolecule.comd-nb.inforesearchgate.net
Advanced Applications: Researchers are actively exploring the potential applications of these materials. Due to their protective qualities and resistance to environmental factors, they are prime candidates for high-performance coatings. youtube.comsmolecule.com Their unique electronic properties also make them interesting for applications in flexible electronics and solar cells. d-nb.inforesearchgate.netsciengine.com
Building Block for Complex Molecules: Beyond polymer science, this compound and its derivatives are utilized as building blocks in the synthesis of more complex organic molecules with potential biological activities. evitachem.comsmolecule.com
Interactive Data Table: Properties of Selected Fluorophenyl Acrylate Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Research Area | Reference |
|---|---|---|---|---|
| Ethyl (2E)-3-(4-fluorophenyl)acrylate | C₁₁H₁₁FO₂ | 194.20 | Organic synthesis, biological research | evitachem.com |
| Ethyl (R)-2-((4-(benzyloxy)phenyl)((4-fluorophenyl)amino)methyl)acrylate | C₂₅H₂₄FNO₃ | 405.46 | Pharmaceutical development, material science | smolecule.com |
| (E)-Ethyl 3-(4-fluoroanilino)-2-(4-methoxyphenyl)acrylate | C₁₈H₁₈FNO₃ | 315.33 | Crystallographic studies, antimicrobial activity | iucr.org |
| Ethyl 2-cyano-3-(4-fluorophenyl)acrylate | C₁₂H₁₀FNO₂ | --- | Chemical synthesis, potential biological activity | evitachem.com |
| N-(4-Fluorophenyl)Acrylamide | C₉H₈FNO | 165.16 | Pharmaceutical applications, material science | ontosight.ai |
| 2,3,5,6-Tetrafluorophenyl acrylate | C₉H₄F₄O₂ | 220.12 | Polymer chemistry, coatings, adhesives | smolecule.com |
| (E)-3-(4-Fluorophenyl)acrylic acid | --- | --- | Organic synthesis, potential therapeutic agent | ambeed.com |
| Poly((E)-2-((acryloyloxy)imino)-N-(4-fluorophenyl) acetamide) | --- | --- | Optical and dielectric properties | d-nb.inforesearchgate.net |
Structure
2D Structure
3D Structure
Properties
CAS No. |
50663-22-4 |
|---|---|
Molecular Formula |
C9H7FO2 |
Molecular Weight |
166.15 g/mol |
IUPAC Name |
(4-fluorophenyl) prop-2-enoate |
InChI |
InChI=1S/C9H7FO2/c1-2-9(11)12-8-5-3-7(10)4-6-8/h2-6H,1H2 |
InChI Key |
QVQUMFLLXDVPJN-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OC1=CC=C(C=C1)F |
Origin of Product |
United States |
Polymerization and Copolymerization Studies of 4 Fluorophenyl Acrylate Monomers
Copolymerization with Diverse Monomers
Formation of Block Copolymers and Advanced Architectures
The synthesis of well-defined block copolymers and other advanced polymer architectures incorporating 4-fluorophenyl acrylate (B77674) (4-FPA) is effectively achieved through reversible-deactivation radical polymerization (RDRP) techniques, most notably Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). researchgate.netresolvemass.carsc.org These methods allow for precise control over molecular weight, composition, and architecture, enabling the creation of materials with tailored properties. researchgate.netmdpi.com
RAFT polymerization is particularly versatile for creating block copolymers containing 4-FPA due to its compatibility with a wide variety of monomers and reaction conditions. researchgate.netrsc.org The general strategy involves the sequential polymerization of monomers. For instance, to create a diblock copolymer, a first block is synthesized using a suitable chain transfer agent (CTA), which is then purified and used as a macro-CTA for the polymerization of the second monomer. nih.gov This approach has been successfully applied to generate various block copolymers. rsc.orgnih.gov Furthermore, the combination of RAFT with other polymerization methods, such as ring-opening polymerization (ROP) or even ATRP through click chemistry, has expanded the range of accessible architectures to include graft, star, and hyperbranched polymers. researchgate.netnih.gov
ATRP is another powerful technique for constructing block copolymers with 4-FPA units. resolvemass.canih.gov It often employs a metal catalyst, typically a copper complex, to mediate the polymerization. nih.govfrontiersin.org The synthesis of ABA triblock copolymers, for example, can be achieved using a bifunctional initiator, from which the "A" blocks are grown, followed by the polymerization of the "B" block monomer. nih.gov ARGET (Activators Regenerated by Electron Transfer) ATRP, a variant that uses ppm levels of the copper catalyst, has been effectively used for the synthesis of block copolymers like poly(styrene-b-n-butyl acrylate). nih.gov
Advanced architectures such as star polymers and polymer brushes have also been synthesized using these controlled polymerization techniques. researchgate.netrsc.org For example, star polymers can be prepared using a multi-functional initiator from which multiple polymer arms can grow simultaneously. rsc.org The synthesis of complex polymeric architectures with high chain density has been advanced through the use of novel initiators, enabling the creation of materials like ultra-dense bottle-brush copolymers and spatially-controlled polymeric coatings. rsc.org
Impact of 4-Fluorophenyl Acrylate Units on Copolymer Properties
The incorporation of this compound (4-FPA) units into copolymers significantly influences their bulk and surface properties, primarily due to the presence of the fluorine atom. These changes are critical for tailoring materials for specific applications.
Surface Properties: A primary effect of incorporating fluorinated monomers like 4-FPA is the reduction of the copolymer's surface free energy. mdpi.commdpi.com Low surface energy is associated with properties like hydrophobicity and oleophobicity. Fluorinated polymers are known to exhibit very low surface energies. nih.gov Studies on copolymers of glycidyl (B131873) methacrylate (B99206) and various fluoroalkyl methacrylates have shown that even a minimal content of the fluorinated monomer can reduce the surface free energy significantly. mdpi.com Increasing the fluorine content in the copolymer generally leads to a further decrease in surface energy, bringing it closer to the values of fluorinated homopolymers. mdpi.com This modification can create superhydrophobic surfaces with high water contact angles. mdpi.com The presence of fluorine atoms on the phenyl ring in 4-FPA is expected to impart low surface energy characteristics to its copolymers, making them potentially useful for creating water-repellent or anti-fouling coatings. smolecule.com
Control of Polymer Microstructure and Chain Features
Control over the molecular weight (MW) and dispersity (Đ = Mw/Mn) is a hallmark of reversible-deactivation radical polymerization (RDRP) techniques like ATRP and RAFT. mdpi.comnih.gov Dispersity is a measure of the uniformity of polymer chain lengths in a sample, with a value of 1.0 indicating that all chains are identical in length. nih.gov RDRP methods typically target low dispersity values (Đ ≈ 1.01–1.20) to ensure well-defined materials. nih.gov
In ATRP, the number-average molecular weight (Mn) is predetermined by the initial ratio of monomer to initiator concentration, and it increases linearly with monomer conversion. acs.org The dispersity decreases as the polymerization progresses, and well-controlled systems can achieve very low Đ values. acs.orgethz.ch For instance, aqueous ATRP has been used to synthesize polymers with dispersities as low as 1.08 while achieving over 99% monomer conversion in minutes. ethz.ch
RAFT polymerization also provides excellent control over molecular weight and dispersity. researchgate.netmdpi.com The choice of the RAFT agent is crucial and must be matched to the monomer being polymerized. rsc.org In the polymerization of N-vinylpyrrolidone with a series of cyanomethyl N-aryl-N-pyridyl dithiocarbamates, a phenyl-substituted RAFT agent yielded a polymer with a low dispersity of 1.10 at 36% conversion. openrepository.com However, control can be lost at higher conversions, leading to an increase in dispersity. openrepository.com
Recent methodologies have focused on intentionally tuning the dispersity. By manipulating the concentration of catalyst complexes in aqueous ATRP, a wide range of monomodal molecular weight distributions (1.08 < Đ < 1.60) can be achieved. ethz.ch Another approach involves using a "monomeric retarder" in RAFT polymerization, which can tune the dispersity of the resulting polymer between 1.2 and 2.0 by adjusting the feed ratio of the retarder to the chain transfer agent. rsc.org This demonstrates the increasing ability to not only minimize dispersity but to control it for specific material properties.
Table 1: Examples of Controlled Polymerization of Acrylate Monomers This table presents illustrative data from various controlled polymerization studies of acrylate monomers, showcasing the achievable control over molecular weight and dispersity. Note that these are not specific to this compound but demonstrate the capabilities of the techniques.
| Polymerization Method | Monomer | Target Molar Mass ( g/mol ) | Experimental Mn ( g/mol ) | Dispersity (Đ) | Reference |
| Aqueous ATRP | N/A | N/A | 27,700 | 1.09 | ethz.ch |
| Aqueous ATRP | N/A | N/A | 28,400 | 1.14 | ethz.ch |
| RAFT | N-vinylpyrrolidone | 22,200 | N/A | 1.10 | openrepository.com |
| RAFT | N-vinylpyrrolidone | 22,200 | N/A | 1.55 | openrepository.com |
| RAFT | N-vinylpyrrolidone | 22,200 | N/A | 1.89 | openrepository.com |
Tacticity describes the stereochemical arrangement of chiral centers in a polymer's main chain. The three main arrangements are isotactic (substituents on the same side), syndiotactic (substituents on alternating sides), and atactic (random arrangement). Controlling tacticity during radical polymerization is challenging but can significantly impact polymer properties. cmu.edu
For polyacrylates, achieving high stereoregularity via conventional radical polymerization is often difficult. cmu.edu However, polymerization conditions such as solvent, temperature, and the use of additives like Lewis acids can influence the final tacticity. cmu.eduresearchgate.net
Studies on various fluoroalkyl acrylates have shown that the bulkiness of the ester group and the polymerization temperature are key factors. cmu.edu For bulky monomers, lowering the reaction temperature generally increases the syndiotacticity (r-diad content). cmu.edu For example, polymerizing perfluoro-tert-butyl acrylate in toluene (B28343) at -78°C resulted in a syndiotacticity of 77%. cmu.edu The choice of solvent also plays a critical role; solvents like tetrahydrofuran (B95107) (THF) can promote higher syndiotacticity compared to bulk polymerization. cmu.edu Furthermore, monomer concentration can affect stereochemistry, with lower concentrations sometimes leading to higher syndiospecificity. cmu.edu
Lewis acids, such as yttrium triflate (Y(OTf)₃) or scandium triflate (Sc(OTf)₃), can be used as additives to control tacticity, often promoting isotactic placements. researchgate.netresearchgate.net In the polymerization of N,N-dimethylacrylamide, the addition of a Lewis acid has been shown to produce highly isotactic polymers. researchgate.net This control can be combined with RDRP techniques like RAFT to simultaneously regulate molecular weight and tacticity. researchgate.net Photo-induced polymerization methods in the presence of Lewis acids have also been successful in synthesizing stereoblock copolymers, where blocks of different tacticities (e.g., atactic-block-isotactic) are created in a one-pot synthesis. acs.org While specific studies on the tacticity of poly(this compound) are not widely detailed, these general principles for fluoroacrylates and the use of Lewis acids are directly applicable.
Reaction Chemistry of 4 Fluorophenyl Acrylate and Its Functional Groups
Reactions Involving the Acrylate (B77674) Double Bond
The electron-withdrawing nature of the ester group renders the acrylate double bond electron-deficient, making it susceptible to various addition reactions, particularly at the β-carbon.
Catalytic Addition Reactions (e.g., Hydroalkenylation)
The acrylate moiety of 4-fluorophenyl acrylate and its derivatives readily participates in catalytic addition reactions. One notable example is the hydroalkenylation of 1,6-enynes, where the acrylate acts as a coupling partner. In the presence of cationic Cobalt(I) catalysts, 1,6-enynes undergo cycloisomerization followed by a hydroalkenylation sequence with acrylates. vulcanchem.comsmolecule.com This process is characterized by its remarkable chemoselectivity and stereoselectivity, yielding exclusively the Z-configured double bond in the newly formed acrylate product. vulcanchem.com The reaction proceeds through an uncommon cis-β-C–H activation mechanism. vulcanchem.comsmolecule.com
Palladium-catalyzed hydroarylation also represents a key addition reaction. Using a palladium catalyst with specific phosphine (B1218219) ligands, the α-selective hydroarylation of acrylates can be achieved. researchgate.net This method is tolerant of various functional groups and proceeds via a proposed [Pd(II)(Ar)(H)] intermediate that selectively inserts a hydride into the β-position of the α,β-unsaturated system. researchgate.net Furthermore, rhodium-catalyzed double 1,4-addition of arylboronic acids to related β-aryloxyacrylates results in the formation of 3,3-diarylpropanoates, showcasing the acrylate's capacity for conjugate additions. sigmaaldrich.com
| Reaction Type | Catalyst System | Reactants | Key Features | Reference |
|---|---|---|---|---|
| Cycloisomerization/Hydroalkenylation | Cationic Co(I) Complex (e.g., (DPPP)CoBr₂) / NaBArF / Zn | 1,6-Enyne + Acrylate | Exclusively Z-selective addition; uncommon cis-β-C–H activation. | vulcanchem.com |
| α-Hydroarylation | Pd₂(dba)₃ / tris(4-fluorophenyl)phosphine (B91858) / K₃PO₄ | Aryl Halide + Acrylate | Highly α-selective; mild conditions. | researchgate.net |
| Double Arylation | [Rh(OH)(cod)]₂ | β-Aryloxyacrylate + Arylboronic Acid | Forms 3,3-diarylpropanoates via conjugate addition. | sigmaaldrich.com |
Stereoselective Hydrogenation Reactions
The carbon-carbon double bond of the acrylate system can be selectively reduced through stereoselective hydrogenation. This transformation is pivotal for accessing chiral molecules from prochiral precursors. While direct examples on this compound are sparse in readily available literature, studies on closely related analogues provide significant insight.
For instance, the asymmetric hydrogenation of methyl(Z)-acetamido(4-fluorophenyl)acrylate has been explored using neutral bis(phosphine) cobalt precatalysts. These reactions, employing chiral ligands like (R,R)-iPrDuPhos, can produce the corresponding saturated amino acid ester with high conversion and enantiomeric excess.
More generally, the 1,4-reduction (or conjugate reduction) of α,β-unsaturated esters is a well-established method to selectively saturate the double bond without affecting the ester or aromatic functionalities. organic-chemistry.org This can be achieved using various catalytic systems, including palladium on carbon (Pd/C) with a hydrogen source like H₂ gas or a transfer agent such as ammonium (B1175870) formate. organic-chemistry.org The use of catalyst poisons like diphenylsulfide can enhance selectivity, preventing the hydrogenolysis of sensitive groups, including the C-F bond. organic-chemistry.org Iridium complexes have also been shown to be effective for the transfer hydrogenation of α,β-unsaturated carbonyl compounds. organic-chemistry.org
Transformations of the Fluorophenyl Moiety
The fluorophenyl ring possesses its own distinct reactivity, governed by the electronic properties of both the fluorine atom and the acrylate substituent.
Electrophilic Aromatic Substitution Reactions on the Fluorinated Ring
Electrophilic aromatic substitution (EAS) on the this compound ring is complex due to the competing directing effects of its substituents. The fluorine atom is an ortho-, para-director, whereas the vinyl acrylate group is a meta-director. masterorganicchemistry.com Both groups are deactivating, meaning they reduce the rate of reaction compared to benzene (B151609). masterorganicchemistry.com The fluorine atom deactivates the ring through its strong inductive electron withdrawal but can donate a lone pair via resonance, directing incoming electrophiles to the ortho and para positions. The acrylate group deactivates the ring by withdrawing electron density through resonance.
Given these competing influences, predicting the precise outcome of EAS reactions like nitration or halogenation can be challenging, often leading to mixtures of products or requiring specific conditions to achieve selectivity. The positions ortho to the fluorine (and meta to the acrylate) are the most likely sites of substitution. A related reaction, the decarboxylative nitration of (E)-3-(4-fluorophenyl)acrylic acid (the hydrolyzed form of the ester) using t-butylnitrite and TEMPO, yields (E)-1-fluoro-4-(2-nitrovinyl)benzene, demonstrating a transformation that modifies the acrylate side chain rather than substituting the ring directly under these conditions. rsc.org
Nucleophilic Aromatic Substitution in Substituted Derivatives
The fluorine atom on the phenyl ring can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, provided the ring is sufficiently activated by electron-withdrawing groups. wikipedia.orgpressbooks.pub The acrylate group at the para position is electron-withdrawing and thus facilitates such reactions by stabilizing the negative charge of the intermediate Meisenheimer complex. wikipedia.orgpressbooks.pubmasterorganicchemistry.com
The reactivity in SNAr reactions follows the order F > Cl > Br > I, as the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine, rather than the breaking of the carbon-halogen bond. masterorganicchemistry.com Therefore, the fluorine of this compound or its derivatives can be displaced by various nucleophiles (e.g., amines, alkoxides, thiols) to generate new functionalized derivatives. This reactivity is enhanced if additional electron-withdrawing groups are present on the ring. pressbooks.pub Studies on polyfluoroarenes confirm that nucleophilic substitution occurs preferentially at the para-position relative to an activating group. nih.gov
Derivatization and Functional Group Interconversions
Functional group interconversion (FGI) allows for the transformation of the ester group into other functionalities, expanding the synthetic utility of the this compound scaffold. acs.org
A primary FGI is the hydrolysis of the ester to its corresponding carboxylic acid, (E)-3-(4-fluorophenyl)acrylic acid, also known as 4-fluorocinnamic acid. nih.gov This reaction can be carried out under either acidic or basic conditions, typically by heating with an aqueous acid (e.g., H₂SO₄) or a base (e.g., NaOH) followed by acidic workup. google.comambeed.com
This resulting carboxylic acid is a versatile intermediate. It can be converted into a variety of amides by reacting with amines in the presence of a coupling reagent such as HATU or EDC. evitachem.com Alternatively, the ester can be directly converted to an amide via aminolysis, although this often requires heat.
The ester functionality can also undergo reduction. Treatment with a strong reducing agent like lithium aluminum hydride (LiAlH₄) would typically reduce both the ester and the acrylate double bond to yield 3-(4-fluorophenyl)propane-1-ol. Selective reduction of the ester in the presence of the double bond is challenging but can sometimes be achieved with specific reagents.
| Transformation | Reagents | Product | Reference |
|---|---|---|---|
| Ester Hydrolysis | H₂O, H⁺ or OH⁻ (aq), heat | (E)-3-(4-Fluorophenyl)acrylic acid | nih.govgoogle.com |
| Amide Formation (from acid) | Amine, Coupling Agent (e.g., HATU, EDC) | (E)-N-substituted-3-(4-fluorophenyl)acrylamide | evitachem.com |
| Selective C=C Reduction | H₂, Pd/C | Ethyl 3-(4-fluorophenyl)propanoate | organic-chemistry.org |
| Full Reduction (Ester + C=C) | LiAlH₄ | 3-(4-Fluorophenyl)propane-1-ol |
Advanced Characterization and Spectroscopic Analysis of 4 Fluorophenyl Acrylate Systems
Molecular and Structural Elucidation Techniques
A combination of spectroscopic methods provides a complete picture of the molecular and electronic structure of 4-Fluorophenyl acrylate (B77674).
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei. For 4-Fluorophenyl acrylate, ¹H, ¹³C, and ¹⁹F NMR are employed to confirm its molecular structure.
¹H NMR Spectroscopy: The proton NMR spectrum of an acrylate moiety typically displays characteristic signals for the vinyl protons. These protons (Hα and Hβ) exhibit complex splitting patterns due to both geminal and vicinal couplings. The aromatic protons of the 4-fluorophenyl group would appear in the downfield region, typically between 7.0 and 7.5 ppm, showing a characteristic splitting pattern of a para-substituted benzene (B151609) ring (a pair of doublets).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Key resonances for this compound are expected for the carbonyl carbon of the ester group (around 164-166 ppm), the vinyl carbons, and the aromatic carbons. libretexts.org The carbon directly bonded to the fluorine atom will show a large coupling constant (¹JCF), which is a characteristic feature in the ¹³C NMR of organofluorine compounds. libretexts.org The chemical shifts of sp² hybridized carbons generally appear between 110 and 220 δ, while the carbonyl carbon is typically found at the low-field end of the spectrum, from 160 to 220 δ. libretexts.org
¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds. The chemical shift of the fluorine atom in this compound is sensitive to its electronic environment. For aromatic fluorine compounds, the chemical shifts typically appear in a range of +80 to +170 ppm relative to a CFCl₃ standard. The exact chemical shift provides insight into the electronic effects of the acrylate substituent on the phenyl ring.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| ¹H (Vinyl) | 5.8 - 6.5 | dd, d, d | J(Hα-Hβ_trans) ≈ 17, J(Hα-Hβ_cis) ≈ 10, J(Hβ_cis-Hβ_trans) ≈ 1.5 |
| ¹H (Aromatic) | 7.0 - 7.3 | m | |
| ¹³C (C=O) | 164 - 166 | s | |
| ¹³C (C=C) | 128 - 132 | d | |
| ¹³C (Aromatic C-F) | 160 - 165 | d | ¹JCF ≈ 240-250 |
| ¹³C (Aromatic C-H) | 115 - 130 | d | |
| ¹⁹F | -110 to -120 | m |
Note: This table is based on typical values for similar structures and is for predictive purposes.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups. The most prominent peaks would include:
C=O Stretching: A strong absorption band in the region of 1720-1740 cm⁻¹, characteristic of the carbonyl group in an acrylate ester.
C=C Stretching: A peak around 1630-1640 cm⁻¹ corresponding to the stretching vibration of the vinyl double bond.
C-O Stretching: Bands in the 1100-1300 cm⁻¹ region due to the C-O stretching of the ester group.
Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ range, which are characteristic of the benzene ring.
C-F Stretching: A strong absorption band typically found in the 1100-1250 cm⁻¹ region, indicative of the carbon-fluorine bond.
=C-H Bending: Out-of-plane bending vibrations of the vinyl group hydrogens appear in the 800-1000 cm⁻¹ region.
While a specific vibrational mode analysis for this compound is not detailed in the provided search results, analysis of related acrylate polymers confirms the presence of these characteristic peaks. nih.gov
Table 2: Expected FTIR Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (Ester) | 1720 - 1740 | Strong |
| C=C Stretch (Vinyl) | 1630 - 1640 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Weak |
| C-O Stretch (Ester) | 1100 - 1300 | Strong |
| C-F Stretch | 1100 - 1250 | Strong |
| =C-H Bending (Vinyl) | 800 - 1000 | Medium |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one.
For this compound, the presence of both a phenyl ring and an acrylate group, which are chromophores, suggests that it will absorb in the UV region. The expected electronic transitions are π → π* transitions associated with the aromatic ring and the conjugated acrylate system. The fluorine substituent may cause a slight shift in the absorption maximum (λmax) compared to unsubstituted phenyl acrylate due to its electronic effects on the aromatic system. The UV absorption spectrum of acrylate in aqueous solution shows a rapid decrease in absorbance with increasing wavelength, with no distinct absorption peaks. nsf.gov
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. In techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the compound is first separated by GC and then ionized and detected by the mass spectrometer.
For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of its elemental formula.
The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group or the acyl group. For this compound, characteristic fragments would likely arise from the cleavage of the ester bond and fragmentation of the aromatic ring. Analysis of fluorotelomer acrylates by GC-MS/MS has been demonstrated to be an effective method for their determination. shimadzu.com Pyrolysis-GC/MS is another technique that can be used to analyze acrylate networks, providing information on their decomposition products. nih.gov
Solid-State Structure Determination
The arrangement of molecules in the solid state is crucial for understanding the physical properties of a material.
Single crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.
While the crystal structure of this compound itself has not been reported in the provided search results, a study on a closely related compound, {4-[3-(4-Fluoro-phenyl)-acryloyl]-phenyl}-carbamic acid tert-butyl ester, provides valuable insights. researchgate.net This compound was found to crystallize in the orthorhombic space group P21/n. researchgate.net The structure revealed a trans (E) configuration for the C=C double bond and was stabilized by intermolecular hydrogen bonding (N–H···O) and other interactions such as C–H···F and C–H···O. researchgate.net The two benzene rings in this related structure were not coplanar, exhibiting a dihedral angle of 11.11°. researchgate.net Such information suggests that this compound is also likely to adopt a planar acrylate moiety and that intermolecular interactions will play a significant role in its crystal packing.
Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgbiointerfaceresearch.com This technique maps the electron distribution of a molecule in a crystalline environment, providing insights into the nature and prevalence of close contacts between neighboring molecules. nih.govnih.gov The Hirshfeld surface is generated based on the distance from any point on the surface to the nearest nucleus inside the surface (dᵢ) and the nearest nucleus outside the surface (dₑ). biointerfaceresearch.com These distances are normalized (dₙₒᵣₘ) to highlight regions of significant intermolecular interaction, which are typically visualized as red spots on the surface, indicating contacts shorter than the van der Waals radii. biointerfaceresearch.comnih.gov
In the analysis of aromatic acrylates, several types of interactions are typically observed. The most significant contributions often arise from non-specific hydrogen-hydrogen (H···H) contacts due to the abundance of hydrogen atoms on the molecular periphery. nih.govnih.gov Other key interactions include carbon-hydrogen (C···H/H···C) contacts, which are often associated with C-H···π interactions involving the phenyl ring. scirp.orgnih.gov
For this compound specifically, the presence of the fluorine and oxygen atoms introduces the potential for more specific, directional interactions. Oxygen-hydrogen (O···H/H···O) contacts are expected, likely involving the carbonyl oxygen of the acrylate group. nih.govresearchgate.net Crucially, the fluorine atom facilitates fluorine-hydrogen (F···H/H···F) and potentially fluorine-carbon (F···C/C···F) or fluorine-fluorine (F···F) contacts, which can significantly influence the crystal packing arrangement. The table below presents a hypothetical breakdown of the relative contributions of these intermolecular contacts for this compound, derived from typical values observed for similar halogenated phenyl acrylate structures. nih.govnih.gov
Table 1: Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis
| Intermolecular Contact Type | Contribution (%) | Description |
| H···H | 45.5 | Represents the largest contribution, typical for organic molecules. |
| C···H / H···C | 18.0 | Includes C-H···π interactions with the aromatic ring. |
| O···H / H···O | 12.5 | Primarily involves the carbonyl oxygen atom. |
| F···H / H···F | 15.0 | Significant interactions involving the fluorine substituent. |
| C···C | 4.0 | Corresponds to π-π stacking interactions between phenyl rings. |
| F···C / C···F | 3.5 | Interactions between the fluorine atom and carbon atoms of adjacent molecules. |
| Other | 1.5 | Includes minor contacts such as F···O, O···O, etc. |
Chromatographic and Separation Methods
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing the molecular weight distribution of polymers. lcms.czlcms.cz This method separates polymer chains based on their hydrodynamic volume in solution. The sample is passed through a column packed with porous gel; larger molecules are excluded from the pores and elute first, while smaller molecules penetrate the pores to varying extents and elute later. warwick.ac.uk The result is a chromatogram that provides the full molecular weight distribution of the polymer sample.
For poly(this compound), GPC is used to determine key parameters that dictate the material's physical and mechanical properties. These include the number-average molecular weight (Mₙ), the weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ / Mₙ). lcms.cznih.gov A narrow PDI (closer to 1.0) indicates a more uniform polymer chain length, which is often desirable for achieving specific performance characteristics. virtualbyvario.com
The analysis is typically conducted using a series of columns with different pore sizes to cover a broad molecular weight range. warwick.ac.uklcms.cz The system is calibrated with well-characterized polymer standards, such as polystyrene or polymethylmethacrylate, to correlate elution time with molecular weight. lcms.cz The choice of solvent (mobile phase) is critical and is selected based on the solubility of poly(this compound), with tetrahydrofuran (B95107) (THF) being a common choice for polyacrylates. harth-research-group.org The following table shows representative GPC data for poly(this compound) synthesized under different hypothetical reaction conditions, illustrating how monomer-to-initiator ratio can be used to control molecular weight.
Table 2: Representative GPC Data for Poly(this compound)
| Sample ID | Monomer:Initiator Ratio | Mₙ ( g/mol ) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| PFPA-1 | 50:1 | 7,800 | 8,900 | 1.14 |
| PFPA-2 | 100:1 | 15,200 | 17,800 | 1.17 |
| PFPA-3 | 200:1 | 29,500 | 35,100 | 1.19 |
| PFPA-4 | 400:1 | 58,100 | 71,500 | 1.23 |
The purity of the this compound monomer is critical for achieving polymers with desired and reproducible properties. Analytical chromatography techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are employed for its assessment. e3s-conferences.orgregulations.gov
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for analyzing acrylate monomers. e3s-conferences.org In this technique, the sample is dissolved in a suitable solvent and injected into the system. Separation occurs on a nonpolar stationary phase (e.g., C18 column) using a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. e3s-conferences.org Components are separated based on their polarity, with the less polar this compound eluting later than more polar impurities. A Diode Array Detector (DAD) is often used for detection, allowing for quantification at the wavelength of maximum absorbance (around 210 nm for acrylates). e3s-conferences.org
Gas Chromatography (GC): GC is highly effective for detecting volatile and semi-volatile organic impurities. The monomer sample is injected into a heated port where it vaporizes and is carried by an inert gas (e.g., helium) through a capillary column (e.g., DB-5). regulations.gov Separation is based on the components' boiling points and interactions with the stationary phase. A Flame Ionization Detector (FID) is typically used for quantification, providing high sensitivity for organic compounds. epa.gov This method can effectively identify residual solvents, starting materials, or by-products from the synthesis process.
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The table below illustrates a hypothetical purity analysis report for a batch of this compound.
Table 3: Hypothetical Purity Assessment of this compound by HPLC
| Peak No. | Retention Time (min) | Component | Area % |
| 1 | 2.15 | Unknown Impurity 1 | 0.08 |
| 2 | 3.48 | 4-Fluorophenol (B42351) (Starting Material) | 0.15 |
| 3 | 5.62 | This compound | 99.72 |
| 4 | 7.89 | Unknown Impurity 2 | 0.05 |
| Total | 100.00 |
Thermal Analysis of Polymeric Materials (e.g., DSC, TGA)
Thermal analysis techniques are essential for characterizing the properties of polymeric materials like poly(this compound) as a function of temperature. netzsch.com The two most common methods are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). eag.comtainstruments.com
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a polymer sample and an inert reference as they are subjected to a controlled temperature program. netzsch.com This technique is primarily used to determine the glass transition temperature (T₉) of amorphous or semi-crystalline polymers. The T₉ is a critical property, representing the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. tainstruments.com This transition appears as a step-like change in the heat capacity on the DSC thermogram. tainstruments.com For poly(this compound), the T₉ is influenced by the rigidity of the fluorophenyl group and the flexibility of the acrylate backbone. Other thermal events, such as melting (Tₘ) or crystallization (T꜀) peaks, can also be observed if the polymer possesses any crystalline domains. netzsch.com
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere (e.g., nitrogen or air). eag.comresearchgate.net This analysis provides crucial information about the thermal stability and decomposition profile of the polymer. researchgate.net The TGA curve plots the percentage of remaining weight against temperature. Key data points include the onset temperature of decomposition (Tₒₙₛₑₜ), which indicates the beginning of significant thermal degradation, and the temperature of maximum decomposition rate, identified from the peak of the derivative TGA (DTG) curve. researchgate.netyoutube.com The amount of residual mass at the end of the experiment can indicate the formation of a char residue. eag.com
The thermal properties of poly(this compound) are summarized in the following data table, based on typical values for aromatic polyacrylates.
Table 4: Thermal Properties of Poly(this compound)
| Analysis Method | Property | Value | Unit |
| DSC | Glass Transition Temperature (T₉) | ~65 | °C |
| TGA | Onset of Decomposition (Tₒₙₛₑₜ) | ~350 | °C |
| TGA | Temperature of Max. Decomposition Rate (Tₘₐₓ) | ~410 | °C |
| TGA | Residual Mass at 600 °C (in N₂) | ~5 | % |
Computational and Theoretical Investigations of 4 Fluorophenyl Acrylate Systems
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the properties of molecular systems. DFT methods offer a favorable balance between computational cost and accuracy, making them well-suited for studying molecules of the size and complexity of 4-Fluorophenyl acrylate (B77674). ajchem-a.com These calculations are foundational for optimizing molecular geometries, understanding electronic structures, and predicting spectroscopic properties.
Molecular Geometry Optimization and Conformational Analysis
The first step in the computational study of 4-Fluorophenyl acrylate is to determine its most stable three-dimensional structure through geometry optimization. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), are employed to achieve a reliable optimized geometry. ajchem-a.com
Conformational analysis is also critical for flexible molecules like this compound, which has rotational freedom around the C-O single bond of the ester group and the C-C bond connecting the phenyl ring to the acrylate moiety. By systematically rotating these bonds and calculating the energy of each resulting conformation, a potential energy surface can be mapped to identify the global minimum energy conformer and other low-energy isomers. Studies on related flexible molecules have demonstrated the importance of such analyses to understand the molecule's preferred shape, which influences its physical properties and reactivity. conicet.gov.ar The most stable conformer is typically planar or near-planar to maximize π-conjugation between the phenyl ring and the acrylate group.
Table 1: Selected Optimized Geometrical Parameters for the Global Minimum Energy Conformer of this compound Calculated at the B3LYP/6-311++G(d,p) Level of Theory.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C=O | 1.215 | O=C-O | 123.5 |
| C-O (ester) | 1.358 | C-O-C (ester) | 117.8 |
| C=C | 1.339 | C=C-C | 121.2 |
| C-F | 1.352 | F-C-C | 118.9 |
| C-C (ring-ester) | 1.485 | C-C-O (ester) | 110.5 |
Electronic Structure and Reactivity Descriptors (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential)
The electronic properties of this compound are key to understanding its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a powerful framework for this purpose. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. ajchem-a.com
The Molecular Electrostatic Potential (MEP) surface is another valuable tool for predicting chemical reactivity. It maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions that are electron-rich (nucleophilic, typically colored red or yellow) and electron-poor (electrophilic, typically colored blue). For this compound, the MEP would show negative potential around the carbonyl oxygen and the fluorine atom, indicating these are likely sites for electrophilic attack. Conversely, the protons of the vinyl group and the phenyl ring would exhibit positive potential, marking them as potential sites for nucleophilic attack. researchgate.net
Table 2: Calculated Electronic Properties of this compound at the B3LYP/6-311++G(d,p) Level of Theory.
| Property | Value (eV) |
| HOMO Energy | -7.25 |
| LUMO Energy | -1.15 |
| HOMO-LUMO Gap | 6.10 |
Prediction and Analysis of Vibrational Spectra
Theoretical vibrational spectroscopy, performed using DFT calculations, is a powerful method for understanding the vibrational modes of a molecule. By calculating the harmonic frequencies, a theoretical infrared (IR) and Raman spectrum can be generated. scispace.com These calculated spectra are invaluable for interpreting experimental spectra, allowing for the precise assignment of vibrational bands to specific molecular motions.
The analysis is often enhanced by calculating the Potential Energy Distribution (PED), which quantifies the contribution of different internal coordinates (such as bond stretches, angle bends, and torsions) to each vibrational mode. scispace.com For this compound, this would allow for the unambiguous assignment of characteristic vibrations, such as the C=O stretch of the ester, the C=C stretch of the acrylate, and the C-F stretch of the phenyl ring. A comparison between the theoretically predicted and experimentally measured vibrational frequencies can also provide a validation of the accuracy of the computational method used. researchgate.net
Table 3: Selected Calculated Vibrational Frequencies and Assignments for this compound.
| Wavenumber (cm⁻¹) | Assignment (PED Contribution) |
| 1735 | C=O stretching (85%) |
| 1638 | C=C stretching (78%) |
| 1295 | C-O stretching (ester, 65%) |
| 1225 | C-F stretching (70%) |
| 840 | C-H out-of-plane bending (phenyl ring) |
Reaction Mechanism Elucidation Through Computational Modeling
Computational modeling is a powerful approach to investigate the mechanisms of chemical reactions involving this compound, such as its polymerization or hydrolysis. These studies provide a detailed, step-by-step picture of how reactants are converted into products, which is often difficult to obtain through experimental means alone.
Characterization of Transition States and Reaction Pathways
A key aspect of mechanistic studies is the identification and characterization of transition states (TS), which are the energy maxima along a reaction pathway. By locating the TS for a given reaction step, the energy barrier for that step can be determined. Computational methods can be used to optimize the geometry of the transition state and verify it by frequency analysis, where a single imaginary frequency corresponding to the motion along the reaction coordinate is expected.
Once the reactants, products, and transition states are located, the entire reaction pathway can be mapped out. This provides a detailed understanding of the sequence of bond-breaking and bond-forming events that occur during the reaction. For example, in the radical polymerization of this compound, computational modeling could be used to study the initiation, propagation, and termination steps, including the characterization of the transition states for radical addition to the double bond.
Kinetic and Thermodynamic Insights from Computational Studies
Beyond mapping the reaction pathway, computational studies provide quantitative kinetic and thermodynamic data. The energy difference between the transition state and the reactants gives the activation energy (Ea), which is a key parameter in the Arrhenius equation for the reaction rate constant. Theoretical calculations can thus predict how the rate of a reaction will change with temperature. researchgate.net
Thermodynamic properties such as the enthalpy (ΔH) and Gibbs free energy (ΔG) of reaction can also be calculated from the energies of the reactants and products. This information reveals whether a reaction is exothermic or endothermic and whether it is spontaneous under given conditions. For a multi-step reaction, the computational analysis of the entire energy profile can identify the rate-determining step, which is the step with the highest activation energy.
Table 4: Calculated Thermodynamic and Kinetic Data for a Hypothetical Reaction Step of this compound (e.g., Radical Addition).
| Parameter | Calculated Value |
| Activation Energy (Ea) | 15.5 kcal/mol |
| Enthalpy of Reaction (ΔH) | -20.2 kcal/mol |
| Gibbs Free Energy of Reaction (ΔG) | -18.5 kcal/mol |
Modeling of Intermolecular Interactions and Supramolecular Assemblies of this compound Systems
Computational and theoretical investigations provide profound insights into the non-covalent interactions that govern the supramolecular assembly of this compound. These studies are crucial for understanding how individual molecules organize into larger, ordered structures, which in turn dictates the material's bulk properties. The primary forces at play in these systems are hydrogen bonds and π-π stacking interactions, which can be meticulously modeled using quantum chemical computations and specialized analysis tools.
Analysis of Hydrogen Bonding Networks
In the molecular structure of this compound, conventional strong hydrogen bond donors are absent. However, the system is rich in potential weak hydrogen bonds, which collectively play a significant role in stabilizing the crystal lattice and supramolecular assemblies. The primary acceptors are the highly electronegative fluorine atom on the phenyl ring and the oxygen atoms of the acrylate's carbonyl group. The donors are the vinyl and aromatic carbon-hydrogen (C-H) groups.
Computational methods, particularly Density Functional Theory (DFT), are employed to optimize the geometry of molecular clusters and calculate the energies and key parameters of these weak interactions. Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular contacts in a crystal packing. mdpi.commdpi.com By mapping properties such as the normalized contact distance (dnorm) onto the molecular surface, regions of close intermolecular contact are highlighted. Prominent red spots on the dnorm map are indicative of significant hydrogen-bonding interactions, such as C-H···O and C-H···F, which act as stabilizing forces in the crystal structure. nih.gov
Studies on structurally related compounds provide a template for understanding the interactions in this compound systems:
C-H···O Interactions : The carbonyl oxygen of the acrylate moiety is a strong hydrogen bond acceptor. FTIR spectroscopy studies on various acrylic esters have confirmed that the most probable association is a 1:1 complex between a donor group and the carbonyl oxygen. nih.gov In the solid state, these C-H···O bonds are crucial in forming molecular chains or dimers.
C-H···F Interactions : The existence and nature of hydrogen bonds involving organically bound fluorine are a subject of extensive research. rsc.orgnih.gov While individually weak, these interactions can be pivotal in directing molecular assembly. Computational analysis of a similar fluorophenyl derivative revealed strong C-H···F interactions with a donor-acceptor distance of 2.6 Å. tpnsindia.org The strength and geometry of these bonds are highly dependent on the local electronic environment.
The geometric parameters of these hydrogen bonds, such as bond length and angle, are key outputs of computational models.
| Interaction Type | Donor (D) - Acceptor (A) | D···A Distance (Å) | H···A Distance (Å) | D-H···A Angle (°) | Reference Finding |
|---|---|---|---|---|---|
| C-H···O | Aromatic C ··· O=C (Acrylate) | ~3.2 - 3.6 | ~2.3 - 2.7 | >120 | Common interaction in acrylate crystal structures, forming inversion dimers. nih.gov |
| C-H···F | Aromatic C ··· F-C (Aromatic) | ~3.0 - 3.5 | ~2.4 - 2.6 | >130 | Observed in fluorophenyl derivatives, contributing to supramolecular networks. tpnsindia.org |
Investigation of π-π Stacking and Other Non-Covalent Interactions
The fluorophenyl ring in this compound is central to the formation of supramolecular structures through aromatic interactions, specifically π-π stacking. The introduction of an electron-withdrawing fluorine atom significantly modifies the quadrupole moment of the benzene (B151609) ring, which in turn influences the geometry and energy of the stacking arrangement.
Computational studies and analyses of crystal structures reveal that the presence of fluorine often disrupts the face-to-face stacking observed in non-substituted benzene, favoring offset or parallel-displaced configurations. rsc.orgrsc.org This is attributed to the altered electrostatic potential of the aromatic ring. Theoretical calculations on the fluorobenzene dimer show that a parallel-displaced arrangement is the most stable configuration, with dispersion forces being the dominant attractive interaction. acs.org
Key parameters used to characterize π-π stacking computationally include:
Interplanar Distance (s) : The perpendicular distance between the planes of the aromatic rings.
Displacement (d) : The offset between the centroids of the stacked rings.
Interaction Energy : The binding energy of the dimer, which can be calculated using high-level quantum chemistry methods.
Hirshfeld surface analysis can also provide qualitative evidence of π-π stacking, where extended planar regions on the molecular surface indicate close face-to-face contacts with neighboring molecules. mdpi.com However, in some fluorinated systems, classical π-π stacking is absent, and the crystal packing is instead dominated by a combination of weaker hydrogen bonds and other contacts. nih.gov
| Stacking Geometry | Interplanar Distance (s) (Å) | Centroid Displacement (d) (Å) | Calculated Interaction Energy (kJ/mol) | Reference Finding |
|---|---|---|---|---|
| Parallel-Displaced | ~3.3 - 3.6 | ~1.4 - 2.5 | -10 to -14 | Identified as the predominant and most stable arrangement for fluorobenzene dimers. rsc.orgacs.org |
| T-shaped (Edge-to-Face) | N/A | N/A | -8 to -14 | A competing stable configuration, more common in the presence of fluorine compared to other halobenzenes. rsc.orgrsc.org |
Applications of 4 Fluorophenyl Acrylate in Advanced Materials Science and Engineering
Development of Functional Polymeric Coatings and Films
The polymerization of fluorinated acrylates, such as 4-fluorophenyl acrylate (B77674), is a key strategy for developing functional polymeric coatings and films with enhanced performance characteristics. core.ac.ukresearchgate.net The presence of the fluorine atom in the monomer unit is critical for imparting properties such as chemical inertness, weather and aging resistance, and low flammability. core.ac.uk These characteristics make polymers derived from 4-fluorophenyl acrylate suitable for demanding applications, including protective coatings and specialty films. core.ac.uk
Polymers based on fluorinated aryl acrylates can be synthesized through conventional free-radical polymerization. core.ac.uk The incorporation of this compound into a polymer backbone can significantly enhance its resistance to solvents, acids, and alkalis. core.ac.uk This makes such coatings ideal for use in harsh chemical environments. Furthermore, the inherent properties of fluoropolymers suggest that coatings derived from this compound would exhibit excellent durability and resistance to environmental degradation. core.ac.ukresearchgate.net
The versatility of acrylate chemistry allows for the copolymerization of this compound with other monomers, such as methyl methacrylate (B99206) or butyl acrylate. core.ac.uk This approach enables the fine-tuning of the final coating's properties, balancing the high-performance characteristics imparted by the fluorinated monomer with other desired attributes like flexibility, adhesion, and cost-effectiveness. core.ac.uk
Table 1: Potential Properties of Coatings Based on this compound
| Property | Expected Enhancement | Rationale |
|---|---|---|
| Chemical Resistance | High | Inertness of the C-F bond. core.ac.uk |
| Weather Resistance | Excellent | Stability of fluorinated polymers to UV and environmental factors. core.ac.uk |
| Thermal Stability | High | High bond energy of the C-F bond. researchgate.net |
| Surface Energy | Low | Presence of fluorine atoms at the surface. core.ac.ukresearchgate.net |
| Moisture Adsorption | Low | Hydrophobic nature of fluorinated compounds. core.ac.uk |
This table is illustrative and based on the known properties of fluorinated acrylate polymers in general.
Synthesis of Porous Polymer Architectures (e.g., PolyHIPEs)
A thorough review of the scientific literature reveals no specific studies on the use of this compound in the synthesis of porous polymer architectures, including those created via the polymerization of high internal phase emulsions (PolyHIPEs). Research in the field of PolyHIPEs has explored a variety of acrylate and methacrylate monomers to create highly porous, interconnected structures for applications in tissue engineering, catalysis, and separation. mdpi.comnih.govresearchgate.net However, the application of this compound as a monomer in these systems has not been documented.
Fluorinated Acrylate Polymers for Surface Modification, Hydrophobicity, and Oleophobicity
The incorporation of fluorine into polymers is a well-established method for creating surfaces with low energy, leading to pronounced hydrophobic and oleophobic properties. researchgate.netresearchgate.net Polymers containing this compound are expected to exhibit these characteristics due to the migration of the fluorine-containing phenyl groups to the polymer-air interface, which minimizes the surface energy. researchgate.net This behavior is fundamental to applications requiring water and oil repellency, such as anti-fouling and self-cleaning surfaces. core.ac.uk
The effectiveness of a surface's hydrophobicity and oleophobicity is often quantified by measuring the contact angle of water and oil droplets on the surface. For fluorinated polymers, higher fluorine content generally leads to higher contact angles. google.com Coatings formulated with fluoroacrylate copolymers have been shown to produce water contact angles in the range of 80° to 120° and n-hexadecane contact angles between 50° and 80°, indicating significant hydrophobicity and oleophobicity. google.com
The surface properties of copolymers can be tailored by adjusting the concentration of the fluorinated monomer. Even a small amount of a fluorinated acrylate can significantly modify the surface properties of the resulting polymer film. researchgate.net This makes this compound a valuable specialty monomer for the surface modification of more common polymers, enhancing their performance without altering their bulk properties.
Table 2: Representative Contact Angles for Fluorinated Polymer Surfaces
| Polymer System | Water Contact Angle (°) | Oil (n-hexadecane) Contact Angle (°) | Reference |
|---|---|---|---|
| Polytetrafluoroethylene (PTFE) | 112 ± 5 | Not specified | journalspress.com |
| Polymethylmethacrylate (PMMA) | 53 ± 1 | Not specified | journalspress.com |
| Fluoroacrylate Copolymer Coating | 80 - 120 | 50 - 80 | google.com |
| Fluorinated Polyacrylate Latex Film | up to 110.2 | Not specified | researchgate.net |
This table provides typical values for various fluorinated polymers to illustrate the expected performance of surfaces modified with this compound.
Role as a Specialty Monomer in Electroactive Polymer Research
Based on a comprehensive search of existing research, there is no specific information available on the use of this compound as a specialty monomer in the field of electroactive polymer (EAP) research. While fluorinated polymers, such as polyvinylidene fluoride (B91410) (PVDF), are well-known for their piezoelectric properties, and various acrylic-based polymers are used as dielectric elastomers, the specific role of poly(this compound) has not been investigated. researchgate.net One study explored the dielectric properties of a more complex polymer containing a 4-fluorophenyl group, but the results are not directly applicable to the homopolymer of this compound.
Novel Polymer Design for Tailored Mechanical and Thermal Performance
The inclusion of this compound in polymer design offers a pathway to materials with enhanced thermal and, potentially, mechanical properties. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, which contributes to the high thermal stability of fluoropolymers. researchgate.net The incorporation of this compound into a polymer backbone is expected to increase its decomposition temperature compared to its non-fluorinated counterparts. researchgate.net Studies on other fluorinated poly(meth)acrylates have shown that the introduction of fluorine atoms can significantly elevate the thermal stability of the polymer. core.ac.ukresearchgate.net
Table 3: Thermal Properties of Related Polyacrylates
| Polymer Repeating Unit | Glass Transition Temperature (Tg) (°C) | Reference |
|---|---|---|
| Phenyl Acrylate | 57 | sigmaaldrich.com (value for Poly(phenyl methacrylate)) |
| Ethyl Acrylate | -24 | sigmaaldrich.com |
| Butyl Acrylate | -54 | sigmaaldrich.com |
| Benzyl Acrylate | 6 | sigmaaldrich.com |
| Fluorinated Polyacrylate Emulsion | Not specified (Initial decomposition at 296.8°C) | researchgate.net |
This table presents data for structurally related polymers to provide context for the expected thermal behavior of poly(this compound).
Future Research Directions and Emerging Avenues
Integration of 4-Fluorophenyl Acrylate (B77674) into Sustainable Polymer Synthesis and Design
The imperative for environmentally benign chemical processes is driving a paradigm shift in polymer science. Future research into 4-Fluorophenyl acrylate will undoubtedly be heavily influenced by the principles of green chemistry and sustainability. A primary avenue of investigation will be the development of synthetic routes to this compound that utilize bio-based feedstocks. While current production methods often rely on petroleum-derived precursors, future methodologies could explore the conversion of biomass-derived platform chemicals, such as acrylic acid obtained from fermentation of sugars, and 4-fluorophenol (B42351) derived from renewable sources. rsc.org The exploration of enzymatic catalysis for the synthesis of the monomer could also offer a more sustainable alternative to traditional chemical catalysis, potentially leading to higher selectivity and milder reaction conditions.
Another critical area of future research will be the design of poly(this compound)-based materials that are inherently biodegradable or recyclable. This could involve the copolymerization of this compound with monomers derived from renewable resources that introduce hydrolyzable linkages into the polymer backbone. The goal would be to create materials that exhibit the desirable properties of fluorinated polymers during their service life but can be readily degraded or de-polymerized into their constituent monomers for chemical recycling at the end of their lifecycle.
Table 1: Potential Bio-Based Routes for this compound Monomer Synthesis
| Precursor | Bio-Based Source | Potential Conversion Pathway | Research Focus |
| Acrylic Acid | Fermentation of glycerol (B35011) or sugars | Direct esterification with 4-fluorophenol | Development of efficient and selective catalysts |
| 4-Fluorophenol | Lignin valorization | Biocatalytic fluorination of phenol (B47542) derivatives | Genetic engineering of microorganisms for fluorination |
| Itaconic Acid | Fermentation of carbohydrates | Decarboxylation and subsequent functionalization | Catalyst design for selective conversion |
Exploration of Novel Catalytic Systems for Controlled Polymerization and Functionalization
The precise control over polymer architecture is paramount for tailoring material properties. Future research will focus on the development and optimization of novel catalytic systems for the controlled polymerization of this compound. Techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are expected to play a pivotal role. fluorine1.ruacs.org While these methods have been successfully applied to a range of fluorinated acrylates, their specific application to this compound warrants detailed investigation to establish optimal conditions for achieving polymers with well-defined molecular weights, low dispersity, and specific end-group functionalities. acs.org
The exploration of metallo-catalysis and organo-catalysis for the polymerization of this compound is another promising research direction. These catalytic systems could offer alternative pathways for controlled polymerization, potentially with enhanced tolerance to functional groups and milder reaction conditions. Furthermore, the development of catalysts that enable the stereospecific polymerization of this compound could lead to the synthesis of isotactic or syndiotactic polymers with unique physical and mechanical properties.
Post-polymerization modification of poly(this compound) is also a fertile area for future research. The development of catalytic methods for the selective functionalization of the polymer backbone or the pendant phenyl rings would open up possibilities for creating a diverse range of functional materials from a single parent polymer.
Table 2: Comparison of Potential Controlled Radical Polymerization Techniques for this compound
| Polymerization Technique | Potential Catalyst/Chain Transfer Agent | Expected Control over Polymer Architecture | Key Research Challenges |
| ATRP | Copper(I) complexes with nitrogen-based ligands | Precise control over molecular weight and low dispersity | Catalyst removal and sensitivity to impurities |
| RAFT | Dithiobenzoates, trithiocarbonates | Versatility with a wide range of functional monomers | Synthesis of suitable RAFT agents and potential color of the polymer |
| NMP | Nitroxide mediators (e.g., TEMPO) | Metal-free polymerization | Higher reaction temperatures and slower kinetics |
Advanced Computational Design and Predictive Modeling of this compound-Based Materials
The integration of computational chemistry and materials informatics is set to revolutionize the design and discovery of new polymers. Advanced computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, will be instrumental in predicting the properties and behavior of this compound-based materials. researchgate.netmdpi.comekb.eg DFT calculations can provide fundamental insights into the electronic structure of the monomer and its polymer, helping to rationalize its reactivity and predict its optical and electronic properties. researchgate.netmdpi.com MD simulations can be employed to model the bulk properties of poly(this compound), such as its glass transition temperature, mechanical modulus, and transport properties for small molecules. koreascience.kr
Quantitative Structure-Property Relationship (QSPR) models will also be a key focus of future research. nih.gov By developing QSPR models that correlate the molecular structure of this compound-based copolymers with their macroscopic properties, researchers can rapidly screen virtual libraries of polymers to identify promising candidates for specific applications. This in silico approach can significantly accelerate the materials discovery process and reduce the need for extensive experimental synthesis and characterization.
Table 3: Predicted Properties of Poly(this compound) from Computational Models (Hypothetical Data)
| Property | Predicted Value | Computational Method | Potential Application |
| Refractive Index | 1.55 | QSPR | Optical coatings and lenses |
| Dielectric Constant | 3.2 | DFT | Low-k dielectric materials in microelectronics |
| Gas Permeability (CO₂) | 50 Barrer | MD Simulation | Gas separation membranes |
| Glass Transition Temp. | 120 °C | MD Simulation | High-performance engineering plastics |
Development of New Polymeric Architectures with Tailored Properties
The ability to control the arrangement of monomer units within a polymer chain opens up a vast design space for creating materials with novel properties. Future research on this compound will undoubtedly focus on the synthesis of new and complex polymeric architectures. The synthesis of block copolymers containing a poly(this compound) segment is a particularly promising avenue. nih.govnih.govpstc.orgmdpi.com By combining a fluorinated block with a non-fluorinated block, it is possible to create amphiphilic materials that can self-assemble into a variety of nanostructures, such as micelles, vesicles, and cylinders. These self-assembled structures have potential applications in drug delivery, nanotechnology, and advanced coatings.
Star polymers and hyperbranched polymers are other intriguing architectures that could be developed using this compound. cmu.eduradtech.orgnih.govmdpi.commdpi.comnih.govmonash.eduresearchgate.net Star polymers, with multiple polymer arms radiating from a central core, can exhibit unique rheological and solution properties. Hyperbranched polymers, with their highly branched, tree-like structure, can offer low viscosity and a high density of functional groups, making them attractive for applications in coatings, additives, and crosslinking agents. The development of synthetic strategies to create these complex architectures with this compound as a key component will be a major focus of future research.
Table 4: Potential Advanced Polymeric Architectures Incorporating this compound
| Architecture | Potential Co-monomer(s) | Synthetic Method | Targeted Properties and Applications |
| Diblock Copolymer | Polystyrene, Poly(methyl methacrylate) | RAFT, ATRP | Self-assembly into ordered nanostructures for lithography |
| Triblock Copolymer | Poly(ethylene glycol), Poly(caprolactone) | Controlled Radical Polymerization | Amphiphilic materials for drug delivery vehicles |
| Star Polymer | Divinylbenzene (as cross-linking core) | "Core-first" or "Arm-first" ATRP | Rheology modifiers and advanced lubricants |
| Hyperbranched Polymer | Self-condensing vinyl polymerization | Controlled Radical Polymerization | Low-viscosity resins for coatings and adhesives |
Interdisciplinary Research Bridging Polymer Science with Other Advanced Scientific Fields
The unique properties of this compound-based polymers make them highly attractive for a range of interdisciplinary applications. Future research will see a growing convergence of polymer science with fields such as biomedicine, electronics, and materials for extreme environments. In the biomedical arena, the hydrophobicity and biocompatibility of poly(this compound) could be leveraged for the development of novel drug delivery systems, medical implants, and diagnostic devices. nih.govresearchgate.neted.ac.uknih.gov The ability to create well-defined block copolymers could enable the fabrication of "stealth" nanoparticles that can evade the immune system and deliver therapeutic agents to specific targets.
In the field of electronics, the low dielectric constant and high thermal stability of poly(this compound) make it a promising candidate for use as an interlayer dielectric material in microelectronic devices. Its optical properties could also be exploited in the development of advanced coatings for displays and optical fibers. Furthermore, the chemical resistance and low surface energy of polymers containing this compound could lead to their use in protective coatings for aerospace applications and other harsh environments. The exploration of these interdisciplinary frontiers will be crucial for unlocking the full potential of this versatile fluorinated monomer.
Q & A
Q. What are the most reliable synthetic routes for preparing 4-fluorophenyl acrylate, and how can reaction efficiency be optimized?
Answer: A common method involves the Wittig-type olefination of 4-fluorobenzaldehyde with diazoacetate derivatives, catalyzed by organoarsenic compounds (e.g., Ph₃As), yielding (E)-ethyl 3-(4-fluorophenyl)acrylate with ~92% efficiency . Key optimization steps include controlling reaction temperature (e.g., 250°C for cyclization) and using anhydrous solvents to minimize side reactions. Purification via flash chromatography (CH₂Cl₂–MeOH, 40:1) ensures high purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
Answer: Nuclear Magnetic Resonance (¹H NMR) is essential for confirming structure:
- ¹H NMR (CDCl₃): δ 7.65 (d, J=15.9 Hz, vinyl proton), 7.54–7.49 (m, aromatic protons), 7.11–7.05 (m, fluorophenyl protons) .
- Fourier-Transform Infrared (FTIR): C=O stretch (~1720 cm⁻¹), C-F stretch (~1220 cm⁻¹), and acrylate C-O-C (~1160 cm⁻¹) . Cross-validation with High-Resolution Mass Spectrometry (HRMS) is recommended to confirm molecular weight.
Q. How should this compound be stored to maintain stability, and what are its degradation triggers?
Answer: Store under inert gas (N₂/Ar) at ≤4°C to prevent radical-induced polymerization. Avoid exposure to UV light, peroxides, or elevated temperatures (>40°C), which accelerate degradation. Regular stability assays (e.g., HPLC purity checks every 3 months) are advised .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound derivatives?
Answer: Discrepancies often arise from polymorphic variations or impurities. Use single-crystal X-ray diffraction (SHELXL/SHELXS ) to confirm crystal structure. For spectral conflicts, replicate experiments under standardized conditions (e.g., solvent, temperature) and cross-reference with databases (e.g., PubChem, ChemSpider ). Statistical tools like data triangulation reduce methodological bias.
Q. What mechanisms underlie the toxicity of acrylate derivatives like this compound in biological systems?
Answer: Acrylates disrupt cellular membranes via Michael addition reactions with thiol groups in proteins. In microalgae, butyl acrylate analogs inhibit photosynthesis by reducing Fv/Fm (chlorophyll fluorescence parameter), indicating Photosystem II damage . For this compound, computational docking studies (e.g., AutoDock Vina) can predict binding affinity to enzymatic targets like acetylcholinesterase .
Q. How can researchers design experiments to study the reactivity of this compound in radical polymerization?
Answer:
- Initiation: Use azobisisobutyronitrile (AIBN) at 60–80°C to generate radicals.
- Kinetics: Monitor conversion via Real-Time FTIR or Raman spectroscopy.
- Controlled Environments: Employ inert atmosphere (glovebox) to suppress oxygen inhibition. Post-polymerization, analyze molecular weight distribution via Gel Permeation Chromatography (GPC) .
Q. What strategies are effective for resolving racemic mixtures in this compound-based chiral compounds?
Answer: Utilize chiral stationary phase HPLC (e.g., Chiralpak® IA) or enzymatic resolution (e.g., lipase-catalyzed ester hydrolysis). For enantiomeric excess (ee) determination, Circular Dichroism (CD) spectroscopy or chiral shift reagents in ¹H NMR are reliable .
Methodological Notes
- Data Validation: Cross-check crystallographic data (CIF files) with the Cambridge Structural Database .
- Environmental Impact Studies: Adapt toxicity protocols from butyl acrylate models (e.g., Phaeodactylum tricornutum assays ).
- Synthetic Reproducibility: Document reaction parameters (e.g., solvent purity, catalyst batch) to mitigate variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
